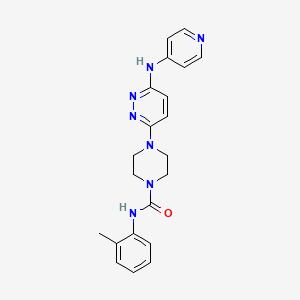
4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring , a pyridazine moiety , and a pyridine group , which are known to enhance biological interactions through hydrogen bonding and π-stacking. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets, particularly protein kinases involved in cellular signaling pathways.
The primary biological activities of this compound can be attributed to its ability to inhibit specific enzymes and interact with various receptors:
- Enzyme Inhibition : The compound has been studied as an inhibitor of proteases and kinases, which play crucial roles in cell signaling and proliferation. The inhibition of these enzymes can disrupt pathways that promote cancer cell growth and survival.
- Receptor Binding : It has shown binding affinity to receptors that regulate cellular processes, potentially modulating their activity and influencing downstream signaling cascades.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to this compound:
- In Vitro Studies : Compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
- Synergistic Effects : Research indicates that combining this compound with conventional chemotherapeutics like doxorubicin can enhance cytotoxic effects, suggesting a potential for combination therapies in cancer treatment .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Functional Group | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances receptor binding |
| Pyridazine Moiety | Increases enzyme inhibition |
| Aromatic Substituents | Modulate lipophilicity and bioavailability |
Case Studies
- Case Study 1 : A recent study evaluated the effects of a related pyridazine derivative on BRAF(V600E) mutant melanoma cells, demonstrating potent inhibitory activity with IC50 values in the low micromolar range. This suggests that modifications to the pyridazine structure can significantly impact anticancer efficacy .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their ability to reduce edema in animal models by inhibiting leukocyte migration and cytokine release .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPPXQOWIBDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














